Methyl 2-[(4-nitrophenyl)amino]acetate
Overview
Description
Methyl 2-[(4-nitrophenyl)amino]acetate: is an organic compound with the molecular formula C9H10N2O4. It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and acetone . This compound is often used as an intermediate in chemical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-[(4-nitrophenyl)amino]acetate typically involves the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by a reaction with dimethylaminoacetic anhydride to yield the target compound . The reaction conditions generally include the use of a reducing agent such as sodium borohydride for the reduction step and an organic solvent like ethanol for the subsequent reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-nitrophenyl)amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide solution.
Major Products Formed:
Reduction: Methyl 2-[(4-aminophenyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and methanol.
Scientific Research Applications
Methyl 2-[(4-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-nitrophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-amino-2-(4-nitrophenyl)acetate
- Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate
Comparison: Methyl 2-[(4-nitrophenyl)amino]acetate is unique due to its specific structural features, such as the nitro group attached to the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the nitro group allows for specific reduction and substitution reactions that may not be as prominent in other similar compounds .
Properties
IUPAC Name |
methyl 2-(4-nitroanilino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSBNVWZWUVAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286658 | |
Record name | N-(4-Nitrophenyl)glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90544-88-0 | |
Record name | N-(4-Nitrophenyl)glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90544-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitrophenyl)glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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